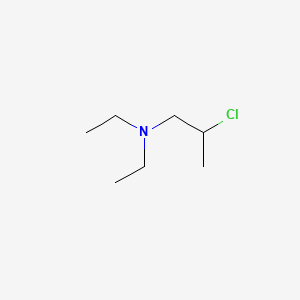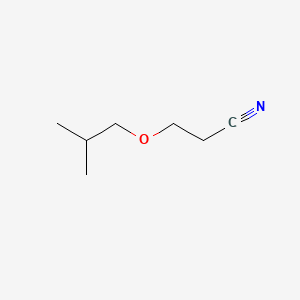
(3-Methyl-2-butenyl)(triphenyl)phosphorane
Overview
Description
(3-Methyl-2-butenyl)(triphenyl)phosphorane is an organophosphorus compound known for its role in organic synthesis. It is a member of the phosphorus ylides, which are commonly used as reagents in the Wittig reaction. This compound is characterized by its highly polar and basic nature, making it a valuable tool in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Methyl-2-butenyl)(triphenyl)phosphorane can be synthesized through the deprotonation of (3-Methyl-2-butenyl)triphenylphosphonium bromide using a strong base such as butyllithium. The reaction proceeds as follows:
[ \text{Ph}_3\text{PCH}_2\text{CH}_2\text{CH}_2\text{CH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2\text{CH}_2\text{CH}_2\text{CH}_3 + \text{LiBr} + \text{BuH} ]
The phosphorane is typically not isolated but used in situ for further reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-2-butenyl)(triphenyl)phosphorane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Substitution: It participates in nucleophilic substitution reactions, replacing oxygen centers in aldehydes and ketones with a methylene group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include butyllithium, potassium tert-butoxide, and sodium amide. Typical reaction conditions involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound include alkenes and triphenylphosphine oxide. For example, in the Wittig reaction, the compound reacts with aldehydes or ketones to form alkenes:
[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2\text{CH}_2\text{CH}_2\text{CH}_3 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]
Scientific Research Applications
(3-Methyl-2-butenyl)(triphenyl)phosphorane has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon double bonds through the Wittig reaction.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Methyl-2-butenyl)(triphenyl)phosphorane exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The molecular targets include aldehydes and ketones, and the pathways involved are primarily related to nucleophilic addition and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
Methylenetriphenylphosphorane: Similar in structure but with a methylene group instead of a (3-Methyl-2-butenyl) group.
(Chloromethylene)triphenylphosphorane: Contains a chloromethylene group.
Methoxymethylenetriphenylphosphine: Contains a methoxymethylene group.
Carbomethoxymethylenetriphenylphosphorane: Contains a carbomethoxymethylene group.
Uniqueness
(3-Methyl-2-butenyl)(triphenyl)phosphorane is unique due to its specific substituent, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable ylides and participate in the Wittig reaction makes it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
3-methylbut-2-enyl(triphenyl)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24P/c1-20(2)18-19-24(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-18H,19H2,1-2H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVAQAPAQWRPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200739 | |
| Record name | (3-Methyl-2-butenyl)(triphenyl)phosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52750-95-5, 49868-41-9 | |
| Record name | (3-Methyl-2-butenyl)(triphenyl)phosphorane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052750955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-Methyl-2-butenyl)(triphenyl)phosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-METHYL-2-BUTEN-1-YL)TRIPHENYLPHOSPHONIUM CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Prenyltriphenylphosphonium | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H396LAQ5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















